![molecular formula C9H21NO4S B15160068 4-[(1-Hydroxypentan-2-YL)amino]butane-2-sulfonic acid CAS No. 819849-82-6](/img/structure/B15160068.png)
4-[(1-Hydroxypentan-2-YL)amino]butane-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid is a chemical compound with a unique structure that includes both a hydroxyl group and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid typically involves the reaction of a suitable amine with a sulfonic acid derivative. One common method is the reaction of 1-hydroxypentan-2-amine with butane-2-sulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a simpler amine.
Scientific Research Applications
4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound may have potential as a biochemical probe or as a component in the study of enzyme mechanisms.
Medicine: Research may explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or other proteins, affecting their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybutane-1-sulfonic acid
- 4-Aminonaphthalene-1-sulfonic acid
- Toluene-4-sulfonic acid
Uniqueness
4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid is unique due to the presence of both a hydroxyl group and a sulfonic acid group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Properties
CAS No. |
819849-82-6 |
|---|---|
Molecular Formula |
C9H21NO4S |
Molecular Weight |
239.33 g/mol |
IUPAC Name |
4-(1-hydroxypentan-2-ylamino)butane-2-sulfonic acid |
InChI |
InChI=1S/C9H21NO4S/c1-3-4-9(7-11)10-6-5-8(2)15(12,13)14/h8-11H,3-7H2,1-2H3,(H,12,13,14) |
InChI Key |
DHPWUASIQYOICI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CO)NCCC(C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


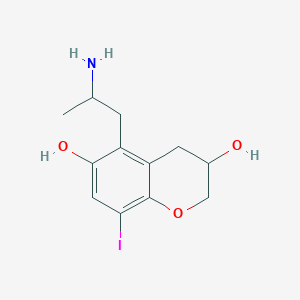
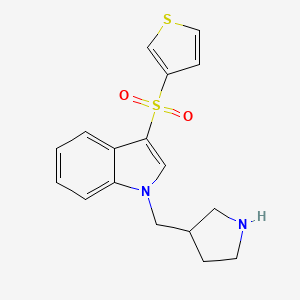
![Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-](/img/structure/B15160009.png)
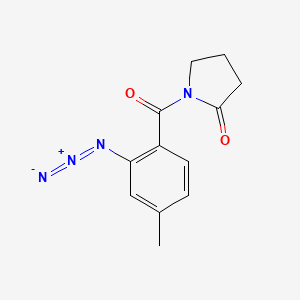
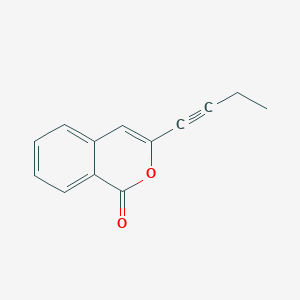
![3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium](/img/structure/B15160024.png)
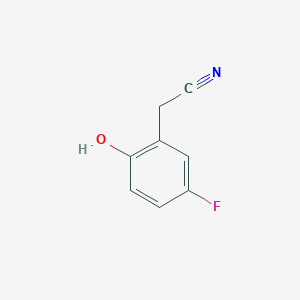
![3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole](/img/structure/B15160030.png)
![1-[4'-(Diphenylphosphoryl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15160032.png)
![4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enenitrile](/img/structure/B15160042.png)
![tert-Butyl [(2-bromophenyl)methylidene]carbamate](/img/structure/B15160043.png)
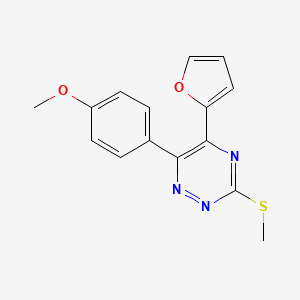
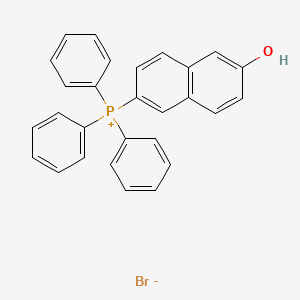
![[(R)-(Methylsulfanyl)methanesulfinyl]benzene](/img/structure/B15160061.png)
